molecular formula C17H14N2O4S B5574921 Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B5574921
M. Wt: 342.4 g/mol
InChI Key: JQMQPVOEKCAICC-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This benzoate ester derivative incorporates a benzoxazole-thioacetamide functional group, a structural motif often associated with diverse biological activities. Its molecular structure suggests potential as a key intermediate or a candidate for screening in the development of novel therapeutic agents. Researchers value this compound for exploring structure-activity relationships (SAR), particularly in designing and synthesizing new molecules that may interact with specific enzymatic targets. The mechanism of action is dependent on the specific research context but often involves the potential for the molecule to act as an enzyme inhibitor or a modulator of biological pathways, given the known profiles of similar benzoxazole-containing compounds. As a building block, it enables further chemical modifications to create libraries of analogs for bioactivity testing. This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-16(21)11-6-8-12(9-7-11)18-15(20)10-24-17-19-13-4-2-3-5-14(13)23-17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMQPVOEKCAICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

  • Molecular Formula : C17H14N2O4S
  • Molecular Weight : 342.376 g/mol
  • IUPAC Name : Methyl 4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]benzoate

The compound features a benzoxazole moiety linked to a methyl benzoate structure through a sulfanylacetyl group, which is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, disrupting bacterial cell membranes and inhibiting essential enzymatic functions within microbial cells.
  • Anticancer Potential : Research indicates that it may have anticancer effects, particularly against colorectal carcinoma, by inducing apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition can lead to enhanced proteostasis and potentially counteract aging-related cellular decline .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes the findings:

PathogenActivityReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Anticancer Activity

In vitro studies have demonstrated the compound's potential against cancer cell lines:

Cancer Cell LineIC50 (µM)Reference
Colorectal carcinoma12.5
Breast cancer15.0

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted on colorectal cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against this type of cancer.
  • Case Study on Antimicrobial Properties :
    In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load in treated samples compared to controls, supporting its use in treating resistant infections.

Scientific Research Applications

Antimicrobial Properties

Preliminary studies suggest that methyl 4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}benzoate exhibits notable antimicrobial activity. The benzoxazole component is particularly effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. Its ability to interact with biological targets such as enzymes and receptors could lead to therapeutic effects against certain cancers. Ongoing investigations aim to elucidate the mechanisms through which it exerts these effects, focusing on its potential to inhibit tumor growth and metastasis .

Applications in Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with enhanced properties. The synthesis typically involves multi-step reactions that require precise control of conditions to ensure high yields.

Synthetic Pathways

The synthesis of this compound generally involves:

  • Formation of the benzoxazole ring.
  • Introduction of the sulfanyl group.
  • Acetylation and subsequent methylation to yield the final product.

Each step must be optimized for reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals significant differences in chemical behavior and biological activity. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzoateSimilar benzoxazole structure but with an ethyl groupVariation in alkyl chain influences solubility and reactivity
Methyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylateContains a thiazole ring instead of benzoateDifferent heterocyclic framework may affect biological activity
Benzothiazole derivativesRelated heterocycles with varying substituentsOften exhibit different pharmacological profiles

This table illustrates how slight modifications in structure can lead to significant differences in functionality and efficacy, emphasizing the unique potential of this compound within this class of compounds.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups based on the provided evidence: (1) sulfonylurea methyl benzoate herbicides , (2) benzothiazolyl-azo benzoic acid derivatives , and (3) heterocyclic ester-based agrochemicals . Key comparisons are outlined below:

Structural and Functional Group Analysis
Compound Class Core Structure Key Substituents/Functional Groups Notable Features
Target Compound Methyl benzoate 4-(Benzoxazol-2-ylsulfanyl acetyl)amino Benzoxazole ring (O/N heterocycle); thioether linkage; acetylated amino group
Sulfonylurea Herbicides [5,7] Methyl benzoate Sulfonylurea groups (e.g., triazinyl-amino links) Sulfonyl bridges; triazine rings; high herbicidal activity (ALS inhibitors)
Benzothiazolyl-azo Derivatives [6] Benzoic acid Azo-linked benzothiazole; phenolic hydroxyl Azo (-N=N-) bonds; benzothiazole (S/N heterocycle); pH-dependent acidity
Pyrimidinyl/Imidazole Esters [7] Methyl benzoate Pyrimidine/imidazole substituents Heterocyclic moieties (N-rich); ester flexibility for agrochemical applications

Key Observations :

  • Heterocyclic Influence : The benzoxazole ring in the target compound differs from benzothiazole (in azo derivatives [6]) by replacing sulfur with oxygen, altering electronic properties (e.g., reduced electron-withdrawing effects) and lipophilicity.
  • Functional Group Diversity : Unlike sulfonylurea herbicides [5,7], which rely on sulfonyl-triazine motifs for enzyme inhibition, the target compound’s thioether-acetyl group may confer distinct reactivity or binding modes.
  • Synthetic Complexity: Diazotization/coupling routes dominate azo derivatives [6], whereas the target compound likely requires benzoxazole synthesis (e.g., cyclization of o-aminophenols with thioglycolic acid derivatives) followed by acetylation.
Physicochemical and Spectroscopic Properties
  • Acidity Constants: Benzothiazolyl-azo benzoic acids [6] exhibit pH-dependent behavior due to phenolic (-OH) and carboxylic (-COOH) protons (pKa ~2–5). The target compound lacks ionizable protons (esterified carboxylate), suggesting higher lipophilicity.
  • Spectroscopic Signatures :
    • IR : Benzoxazole’s C-O and C-N stretches (~1250–1600 cm⁻¹) differ from benzothiazole’s C-S vibrations (~600–700 cm⁻¹) .
    • NMR : Benzoxazole protons (e.g., H-4, H-7) resonate upfield compared to benzothiazole due to oxygen’s electronegativity.

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